
N-Methylanthranilate as a Flavoring Agent:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Methylanthranilate

Cat. No.: B085802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methylanthranilate (MNA), also known as methyl N-methylanthranilate, is an aromatic

compound with the chemical formula C₉H₁₁NO₂.[1] It is a key flavoring agent in the food

industry, prized for its characteristic sweet, fruity, and grape-like aroma and taste.[1][2][3][4]

Naturally occurring in a variety of fruits and essential oils, including Concord grapes, citrus

fruits, and honey, MNA is also synthesized for wide-scale commercial use.[1][4][5] Its distinct

flavor profile makes it a versatile ingredient in beverages, candies, chewing gum, and other

confectionery products.[1] This document provides detailed application notes and experimental

protocols for the use and analysis of N-Methylanthranilate in food science research and

development.

Physicochemical and Sensory Properties
N-Methylanthranilate is a pale yellow liquid that may crystallize at cooler temperatures and

exhibits a characteristic bluish fluorescence.[1][3] Its sensory profile is complex, often

described as having a grape-like, musty-floral, and sweet odor with notes of orange-blossom

and mandarin-peel, complemented by winey, fruity undertones.[1][3]
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Property Value Reference

CAS Number 85-91-6 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Appearance
Pale yellow liquid with bluish

fluorescence
[1][3]

Boiling Point 255-256 °C [1]

Melting Point 18.5-19.5 °C [1]

Vapor Pressure 2.77E+00 Pa @ 25°C [1]

Water Solubility 2.57E+02 mg/L @ 25°C [1]

Log KOW 2.81 [1]

Odor Profile
Grape, orange blossom,

sweet, musty, fruity
[1][3]

Flavor Profile Sweet, fruity, Concord grape [1]

Applications in Food Science
The primary application of N-Methylanthranilate in the food industry is as a flavoring agent. Its

characteristic "grape" flavor is utilized in a wide range of products:

Beverages: Carbonated and non-carbonated soft drinks, fruit juices, and powdered drink

mixes.

Confectionery: Hard and soft candies, chewing gum, and jellies.

Baked Goods: Fillings for pastries and cakes.

Dairy Products: Flavoring for yogurts and ice creams.
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Protocol 1: Quantification of N-Methylanthranilate in a
Beverage Matrix using Gas Chromatography-Mass
Spectrometry (GC-MS)
Objective: To accurately determine the concentration of N-Methylanthranilate in a liquid

beverage sample.

Materials:

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

DB-5ms capillary column (or equivalent)

N-Methylanthranilate standard

Internal Standard (IS), e.g., Methyl Anthranilate

Methanol (HPLC grade)

Volumetric flasks

Micropipettes

Syringe filters (0.45 µm)

Beverage sample

Procedure:

Standard Preparation:

Prepare a stock solution of N-Methylanthranilate (1000 µg/mL) in methanol.

From the stock solution, prepare a series of calibration standards ranging from 0.1 to 20

µg/mL in methanol.

Add a fixed concentration of the internal standard to each calibration standard.
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Sample Preparation:

Accurately weigh a known amount of the beverage sample.

Add a fixed amount of the internal standard solution.

Dilute with methanol in a volumetric flask.

Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Analysis:

Injection: Inject 1 µL of each standard and the prepared sample into the GC-MS system.

Chromatographic Conditions:

Inlet Temperature: 250°C

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5

minutes.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Monitor characteristic ions for N-Methylanthranilate (e.g., m/z 165, 134, 106) and the

internal standard.

Data Analysis:

Calibration Curve: Plot the ratio of the peak area of N-Methylanthranilate to the peak

area of the internal standard against the concentration of N-Methylanthranilate for the

standard solutions.

Quantification: Calculate the peak area ratio for the sample and use the calibration curve

to determine the concentration of N-Methylanthranilate in the sample.
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Workflow for GC-MS quantification of N-Methylanthranilate.

Protocol 2: Sensory Evaluation of N-Methylanthranilate
in a Model Beverage
Objective: To determine the sensory detection threshold and flavor profile of N-
Methylanthranilate in a beverage.

Materials:

Trained sensory panel (8-12 members)

N-Methylanthranilate

Base beverage (e.g., sugar-sweetened water, non-flavored carbonated water)

Glassware for sample presentation (coded)

Sensory evaluation booths with controlled lighting and ventilation

Procedure:

Panelist Training:

Familiarize panelists with the characteristic aroma and taste of N-Methylanthranilate
using reference standards.
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Develop and agree upon a set of descriptive terms for the flavor profile (e.g., grape, floral,

sweet, musty).

Threshold Testing (Ascending Forced-Choice Method):

Prepare a series of concentrations of N-Methylanthranilate in the base beverage, starting

below the expected detection threshold.

Present panelists with three samples at each concentration level, two of which are the

blank base beverage and one containing N-Methylanthranilate.

Ask panelists to identify the "odd" sample.

The threshold is determined as the lowest concentration at which a statistically significant

number of panelists can correctly identify the sample.

Descriptive Analysis:

Prepare samples of the base beverage with varying concentrations of N-
Methylanthranilate.

Present the samples to the panelists in a randomized order.

Ask panelists to rate the intensity of each agreed-upon descriptive term on a line scale

(e.g., from 0 = not perceptible to 10 = very strong).

Data Analysis:

Analyze the threshold data using appropriate statistical methods (e.g., binomial test).

For the descriptive analysis, calculate the mean intensity ratings for each attribute at each

concentration and visualize the results using a spider web plot.
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Workflow for conducting a sensory evaluation.

Signaling Pathways in Flavor Perception
The perception of N-Methylanthranilate's flavor is a complex process involving both the sense

of smell (olfaction) and taste (gustation).

Olfactory Pathway: Volatile N-Methylanthranilate molecules enter the nasal cavity and bind to

Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia

of olfactory sensory neurons.[6] This binding event initiates a signal transduction cascade,

leading to the generation of an action potential that is transmitted to the olfactory bulb and then

to higher cortical areas for processing and perception of the characteristic grape-like aroma.

Gustatory Pathway: While the primary perception of N-Methylanthranilate is through its

aroma, its sweet and fruity taste characteristics are detected by taste receptor cells on the

tongue. Sweet and umami tastes are mediated by specific families of GPCRs (TAS1R).[1][2][7]

It is likely that N-Methylanthranilate interacts with one or more of these receptors, triggering a

downstream signaling cascade that results in neurotransmitter release and the perception of

taste.
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Simplified signaling pathways for flavor perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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